molecular formula C4H5F3O4S B1379239 Methyl 2-trifluoromethanesulfonylacetate CAS No. 54049-36-4

Methyl 2-trifluoromethanesulfonylacetate

Cat. No. B1379239
CAS RN: 54049-36-4
M. Wt: 206.14 g/mol
InChI Key: CZFUPQHLLOKMST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 2-trifluoromethanesulfonylacetate is C4H5F3O4S . Its average mass is 206.140 Da and its monoisotopic mass is 205.986069 Da .


Physical And Chemical Properties Analysis

Methyl 2-trifluoromethanesulfonylacetate is a colorless liquid. The molecular weight of the compound is 206.14 g/mol .

Scientific Research Applications

  • Photoredox Catalysis : This compound has been used as a carbomethoxydifluoromethylating reagent under photoredox conditions, contributing to the creation of carbomethoxydifluoromethylated products (Yu, Xu, & Qing, 2016).

  • Molecular Structure Analysis : Investigations into the gas phase structure of methyl trifluoromethanesulfonate (a related compound) via gas electron diffraction and quantum chemical calculations have provided insights into the molecular conformation and properties of covalent sulfonates (Trautner et al., 1999).

  • Electrochemical Studies : Research on the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents, through conductometry and other methods, has furthered understanding of the strength and behavior of trifluoromethanesulfonic acid in various solvents (Fujinaga & Sakamoto, 1977).

  • Synthesis Applications : It has been utilized in the formation of [11C]methyl triflate, a compound used in radiolabeling and imaging studies (Jewett, 1992).

  • Ab Initio Calculations : Ab initio calculations have been conducted to understand the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, showing significant influence of fluorine substitution on the structure and energy of these anions (Raabe, Gais, & Fleischhauer, 1996).

  • Catalysis Research : The compound has been studied as a catalyst in acylation reactions, demonstrating high catalytic activity for acylation of alcohols with acid anhydrides and mixed anhydrides (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Safety And Hazards

Methyl trifluoromethanesulfonylacetate is considered hazardous. It is flammable and its containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. The product causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c1-11-3(8)2-12(9,10)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFUPQHLLOKMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-trifluoromethanesulfonylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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